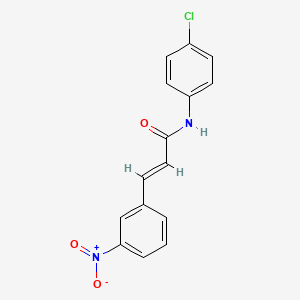

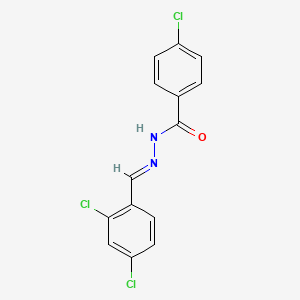

![molecular formula C17H14N8 B5538814 N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine is a chemical compound belonging to the class of pyrazole and tetrazole derivatives. It has been the subject of various studies focusing on its synthesis, structure, and properties.

Synthesis Analysis

- Synthesis of related pyrazole derivatives involves aromatic substitution reactions and palladium-catalyzed hydrazine reduction. These methods have been used to create compounds with similar structures and are characterized by high chemical and thermal stability (Ghaemy & Alizadeh, 2009).

- For compounds like 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, the Ullman coupling reaction is employed, indicating a possible similar approach for N

1-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine (Veettil & Haridas, 2009).

Molecular Structure Analysis

- X-ray diffraction analysis is commonly used to characterize the molecular structure of such compounds, providing insights into crystallographic dimensions and confirming molecular geometry (Liu Shan, 2011).

Chemical Reactions and Properties

- The reactivity and interaction with other compounds, such as metal complexes, have been a focus of study. This is important for understanding how N

1-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine reacts in different chemical environments (Sandhya, Rejimon & Satheesh Kumar K. S., 2022).

Physical Properties Analysis

- The physical properties, including stability and solubility, have been studied through spectroscopic techniques and thermal analyses. These methods help in understanding the behavior of the compound under different physical conditions (Hangarge & Shingare, 2003).

Chemical Properties Analysis

- Investigations into the compound's chemical behavior include looking at its interactions at the molecular level, such as hydrogen bonding, and its reactivity in various chemical reactions. Spectroscopic methods and molecular docking studies are commonly employed for such analyses (Delgado et al., 2020).

Applications De Recherche Scientifique

Corrosion Inhibition

- Corrosion Inhibition Potentials for Mild Steel : A study by Louadi et al. (2017) investigated the inhibition performance and mechanism of two tetrakis pyrazole derivatives for the corrosion of mild steel in 1.0 M HCl. The derivatives showed good inhibition efficiency, acting as mixed-type inhibitors with predominantly cathodic behavior. The adsorption of inhibitors on steel surfaces obeyed the Langmuir model, with quantum chemical parameters supporting the experimental findings (Louadi et al., 2017).

Molecular Docking and Biological Activity

- Antibacterial and Antifungal Studies of Metal Complexes : Sandhya et al. (2022) synthesized 1,3-diphenyl pyrazole terminated ligand and its iron and nickel complexes, assessing their in vitro antimicrobial activities against bacterial and fungal strains. Metal complexes demonstrated higher antimicrobial activity compared to ligands, with molecular docking studies suggesting potential interactions with target proteins (Sandhya et al., 2022).

Synthesis and Characterization of Novel Materials

- Synthesis of Soluble and Thermally Stable Polyimides : Research by Ghaemy and Alizadeh (2009) on the synthesis of novel polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group showed that the resulting polyimides exhibited excellent solubility in polar solvents and high thermal stability, indicating potential for advanced material applications (Ghaemy & Alizadeh, 2009).

Mécanisme D'action

Orientations Futures

The compound and its derivatives have shown promising results in antimicrobial therapeutic effect . This suggests that future research could focus on exploring its potential use in the development of new chemotherapeutic agents. Additionally, its potential use as hole transporting material in photoelectric conversion devices such as solar cells presents another avenue for future research .

Propriétés

IUPAC Name |

1-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8/c18-17-20-22-23-25(17)19-11-14-12-24(15-9-5-2-6-10-15)21-16(14)13-7-3-1-4-8-13/h1-12H,(H2,18,20,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYQYPAKHCHCLN-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NN=N3)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN(C=C2/C=N/N3C(=NN=N3)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

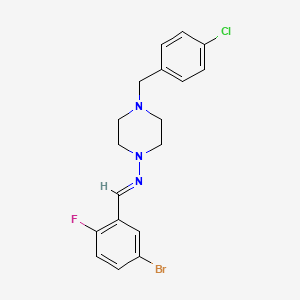

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)

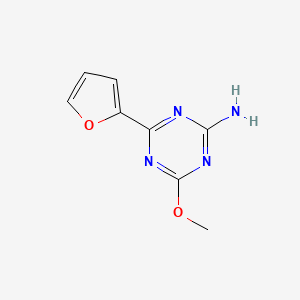

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)

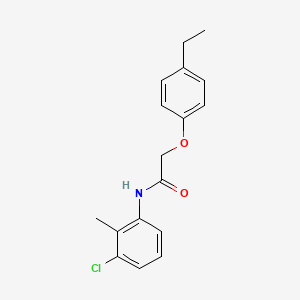

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)